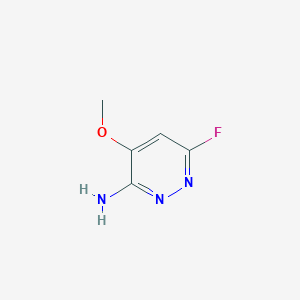

6-Fluoro-4-methoxypyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Fluoro-4-methoxypyridazin-3-amine is a chemical compound with the molecular formula C5H6FN3O. It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms. The presence of fluorine and methoxy groups in its structure makes it a compound of interest in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methoxypyridazin-3-amine typically involves the introduction of fluorine and methoxy groups into a pyridazine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridazine ring using a fluorinating agent such as potassium fluoride. The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methoxypyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of pyridazine compounds, including 6-fluoro-4-methoxypyridazin-3-amine, exhibit significant antitumor activity. These compounds are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that certain substitutions on the pyridazine ring can enhance the cytotoxicity against various cancer cell lines, making them promising candidates for anticancer drug development .

Pharmaceutical Intermediates

this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the production of drugs targeting specific biological pathways associated with diseases such as cancer and bacterial infections. The compound's structural features allow for modifications that can lead to improved efficacy and selectivity .

Agricultural Applications

Herbicide Development

The compound is also being explored for its potential use in developing new herbicides. Pyridazine derivatives have been shown to possess herbicidal properties, which can be enhanced through chemical modifications. This application is particularly relevant in the context of sustainable agriculture, where there is a growing demand for effective yet environmentally friendly herbicides .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that include the introduction of fluorine and methoxy groups onto the pyridazine ring. Recent advancements in synthetic methodologies have improved yields and purity, making it easier to produce this compound for research and commercial purposes.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methoxypyridazin-3-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

6-Methoxypyridazin-3-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.

4-Fluoropyridazine: Contains a fluorine atom but lacks the methoxy group, leading to variations in reactivity and applications.

Uniqueness

6-Fluoro-4-methoxypyridazin-3-amine is unique due to the combined presence of both fluorine and methoxy groups, which can enhance its chemical reactivity and biological activity compared to similar compounds. This dual substitution pattern can provide a balance of properties that make it suitable for a wide range of applications.

Biological Activity

6-Fluoro-4-methoxypyridazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C7H8FN3O and a molecular weight of approximately 169.16 g/mol. The compound features a pyridazine ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C7H8FN3O |

| Molecular Weight | 169.16 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Research indicates that this compound may inhibit certain kinases and modulate calcium channels, which are crucial in cellular signaling processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. A notable case study demonstrated that treatment with this compound significantly reduced tumor growth in xenograft models of breast cancer.

Table 1: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of kinase activity |

Cardiovascular Effects

The compound has also been studied for its cardiovascular effects, particularly its role in modulating TRPC channels, which are implicated in vascular smooth muscle cell proliferation. In a study involving pulmonary artery smooth muscle cells (PASMC), it was found that this compound reduced TRPC6 expression, leading to decreased cellular proliferation under conditions mimicking pulmonary arterial hypertension.

Case Study: TRPC6 Modulation

In research conducted on PASMCs from patients with idiopathic pulmonary arterial hypertension (IPAH), treatment with the compound led to a significant reduction in cell proliferation compared to untreated controls. This suggests a potential therapeutic application in managing vascular diseases.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Its metabolism primarily occurs via hepatic pathways, and it exhibits a half-life suitable for therapeutic use.

Properties

Molecular Formula |

C5H6FN3O |

|---|---|

Molecular Weight |

143.12 g/mol |

IUPAC Name |

6-fluoro-4-methoxypyridazin-3-amine |

InChI |

InChI=1S/C5H6FN3O/c1-10-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9) |

InChI Key |

IFQSKYUHXVUEEZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NN=C1N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.